N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-(4-fluorophenyl)-2-oxoethyl group and a 3-phenylpropanamide side chain. The 4-fluorophenyl moiety enhances metabolic stability and binding affinity in biological systems due to fluorine’s electronegativity and lipophilicity .
Properties
Molecular Formula |
C19H16FN3O2S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H16FN3O2S2/c20-15-9-7-14(8-10-15)16(24)12-26-19-23-22-18(27-19)21-17(25)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,21,22,25) |
InChI Key |
QGNJDJJFWLWOMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride and a suitable nucleophile.
Attachment of the Phenylpropanamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-phenylpropanoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles (amines, thiols), electrophiles (halogens), solvents (DMF, DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have shown significant potential as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : Thiadiazoles can inhibit key enzymes involved in cancer proliferation. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have demonstrated the ability to inhibit cyclooxygenase and lipoxygenase activities, which are crucial in tumor growth and inflammation .
-
Case Studies :
- A study indicated that certain thiadiazole derivatives exhibit potent cytotoxicity against breast cancer cells (MCF-7) and hepatocellular carcinoma (HepG2) .
- Another investigation highlighted the anticancer effects of novel thiadiazole-based compounds against human lung carcinoma (A549) and other malignancies .
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics:
- Broad Spectrum : Thiadiazole derivatives have been reported to possess activity against a variety of pathogens, including bacteria and fungi. Research shows that these compounds can inhibit the growth of resistant strains .
- Research Findings : Studies have demonstrated that specific thiadiazole analogs can effectively combat multi-drug resistant strains of tuberculosis (MDR-TB), showcasing their potential in treating infectious diseases .
Anti-Diabetic Applications
Recent studies have suggested that thiadiazole derivatives may serve as effective anti-diabetic agents:
- Mechanism : They act by inhibiting enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
- Experimental Evidence : In vitro assays revealed that certain synthesized thiadiazoles exhibited significant anti-diabetic activity compared to standard drugs, indicating their potential for further development as therapeutic agents .
Neuroprotective Effects
The neuroprotective properties of thiadiazoles are gaining attention, particularly in the context of neurodegenerative diseases:
- Alzheimer's Disease : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Compounds were tested for their ability to enhance cognitive function through AChE inhibition .
COVID-19 Therapeutics
With the emergence of COVID-19, research has expanded into the antiviral properties of thiadiazole derivatives:
- Targeting Viral Proteins : Certain studies have focused on the binding affinities of these compounds to viral proteins like TMPRSS2, suggesting potential roles in treating SARS-CoV-2 infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine (5e) and fluorine (Target) enhance lipophilicity, but fluorine offers improved metabolic stability .
- Amide Side Chain: The 3-phenylpropanamide chain in the target compound provides greater conformational flexibility compared to rigid phenoxyacetamide derivatives (5e, 5h) .
Physicochemical Properties
Biological Activity
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and findings from various studies.
Biological Activity Overview
The compound features a thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific structure of this compound suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain derivatives showed notable activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum . Although specific data on this compound is limited, the presence of the thiadiazole ring suggests that it may also possess similar antimicrobial properties.
Antitumor Activity
Several studies have highlighted the antitumor efficacy of thiadiazole-containing compounds. For instance, derivatives with structural similarities to this compound have shown promising results against various cancer cell lines. In particular:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 3.3 | |
| Compound B | HEK293T (Normal Human Cells) | 34.71 | |
| Compound C | HepG2 (Liver Cancer) | 5.71 |
These findings suggest that modifications to the thiadiazole structure can enhance cytotoxicity against cancer cells.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, studies have indicated that certain derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Study 1: Anticancer Efficacy
In a recent study focusing on compounds similar to this compound, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activities against several cell lines. The study found that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to non-fluorinated analogs .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against a range of pathogens. The results indicated that certain compounds demonstrated significant inhibition rates against Xanthomonas oryzae at concentrations as low as 100 μg/mL . This highlights the potential application of thiadiazole derivatives in agricultural settings as biopesticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
